molecular formula C18H16N2O3S B2948892 3-(3-(Ethylthio)benzamido)benzofuran-2-carboxamide CAS No. 886912-04-5

3-(3-(Ethylthio)benzamido)benzofuran-2-carboxamide

Cat. No. B2948892
CAS RN: 886912-04-5
M. Wt: 340.4
InChI Key: OTPDOWDRJMLDGI-UHFFFAOYSA-N
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Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The benzofuran core is present in many biologically active natural products, which has made it a popular scaffold to explore when designing drugs .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One method involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Another method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling .


Molecular Structure Analysis

The benzofuran moiety is the main component of many biologically active natural and synthetic heterocycles . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling provides one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters . The reaction could be also performed in the absence of ligand .

Scientific Research Applications

  • Antimycobacterial Activity Compounds related to 3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide (a close analog) have been synthesized and investigated for their antimycobacterial activities. The presence of a free amino group and the sulfonamide moiety is crucial for biological activity, as observed in studies against Mycobacterium tuberculosis .
  • Drug Design and Medicinal Chemistry

    • The benzofuran core is present in many biologically active natural products and drugs. Benzofuran-based drugs, such as Methoxsalen (used against psoriasis and eczema), Amiodarone, Dronedarone (antiarrhythmics), and Vilazodone (an antidepressant), highlight the importance of this scaffold .
    • Novel synthetic methodologies, like the one involving 8-aminoquinoline directed C–H arylation and transamidation chemistry, provide expedient access to structurally diverse benzofuran derivatives for drug design .

    Anticancer Properties

    • Beyond antimycobacterial activity, benzofuran derivatives have demonstrated a wide range of antimicrobial and anticancer properties .

    Palladium-Catalyzed C–H Functionalization

    • The directed C–H arylation reactions using Pd catalysis allow efficient installation of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .

    Structural Diversity for Screening Campaigns

    • The modular synthetic route described in the study provides a highly efficient strategy for generating structurally diverse collections of benzofuran derivatives .

    Transamidation Procedure

    • The one-pot, two-step transamidation procedure allows further diversification of C3-arylated benzofuran products .
    • By applying this procedure, researchers can access a wide range of structurally complex, C3-substituted benzofuran-2-carboxamides from simple precursors .

Mechanism of Action

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context in which the interaction occurs.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds, it is likely that multiple pathways are affected . These could potentially include pathways related to cell growth and proliferation (in the case of anti-tumor activity), bacterial metabolism (in the case of antibacterial activity), oxidative stress responses (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity).

Result of Action

Given the biological activities associated with benzofuran compounds, the effects could potentially include inhibition of cell growth or proliferation (in the case of anti-tumor activity), inhibition of bacterial growth (in the case of antibacterial activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity) .

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . This encourages medicinal chemists to explore new areas to improve human health and reduce suffering .

properties

IUPAC Name

3-[(3-ethylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-24-12-7-5-6-11(10-12)18(22)20-15-13-8-3-4-9-14(13)23-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPDOWDRJMLDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Ethylthio)benzamido)benzofuran-2-carboxamide

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